Thyroxine Ethyl Ester

Analytical Method Development Quality Control Impurity Profiling

Researchers quantifying Thyroxine Ethyl Ester as a process-related impurity in Levothyroxine Sodium API require a highly characterized reference standard for HPLC method validation and ANDA regulatory submissions. This compound meets that exact need. - Serves as a critical impurity marker for Levothyroxine pharmaceutical QC, enabling compliance with ICH guidelines for ANDA filings. - Demonstrated utility as a chemical probe in nongenomic thyroid hormone studies (Ca²⁺-ATPase assay) and enzymology (potential D2 inactivator), distinct from the natural substrate L-Thyroxine. - Supplied with comprehensive characterization data, ensuring traceability and accelerating method development timelines.

Molecular Formula C17H15I4NO4
Molecular Weight 804.928
CAS No. 76353-71-4
Cat. No. B585491
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThyroxine Ethyl Ester
CAS76353-71-4
SynonymsO-(4-Hydroxy-3,5-diiodophenyl)-3,5-diiodo-L-tyrosine Ethyl Ester;  L-Thyroxine Ethyl Ester; 
Molecular FormulaC17H15I4NO4
Molecular Weight804.928
Structural Identifiers
SMILESCCOC(=O)C(CC1=CC(=C(C(=C1)I)OC2=CC(=C(C(=C2)I)O)I)I)N
InChIInChI=1S/C17H15I4NO4/c1-2-25-17(24)14(22)5-8-3-12(20)16(13(21)4-8)26-9-6-10(18)15(23)11(19)7-9/h3-4,6-7,14,23H,2,5,22H2,1H3/t14-/m0/s1
InChIKeyLSSGNEFHGVQOPA-AWEZNQCLSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Thyroxine Ethyl Ester: Core Specifications & Sourcing


Thyroxine Ethyl Ester (TEE, CAS 76353-71-4), also referred to as Levothyroxine Ethyl Ester, is a synthetic derivative of the endogenous thyroid hormone L-thyroxine (T4) [1]. It is chemically defined as ethyl (S)-2-amino-3-(4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl)propanoate, with a molecular formula of C17H15I4NO4 and a molecular weight of 804.92 g/mol [2]. This compound is primarily used in analytical chemistry and preclinical research, serving as a reference standard and impurity marker in the development and quality control of Levothyroxine pharmaceutical products .

Analytical impurity reference standard workflow
Nongenomic thyroid hormone signaling research context
Deiodinase type II (D2) probe studies

Why Thyroxine Ethyl Ester Differs from L-Thyroxine


While Thyroxine Ethyl Ester shares the core thyronine structure with L-Thyroxine, its chemical modification—the ethyl ester—imparts distinct physicochemical and biological properties that are critical for specific research applications. This structural change alters its interaction profile, making it a specialized tool rather than a direct substitute. For instance, in assays studying nongenomic thyroid hormone actions, its effects on human red blood cell Ca2+-ATPase differ from L-Thyroxine . Similarly, as a close structural analog, it is uniquely suited as an impurity marker in the analysis of Levothyroxine sodium, a role that L-Thyroxine itself cannot fulfill [1]. The following quantitative evidence details these specific, non-interchangeable characteristics.

Chromatographic profile mismatch
Ethyl ester modification shifts retention relative to L-thyroxine; direct replacement in impurity profiling methods may require method revalidation.
Biological activity divergence
Reported Ca²⁺-ATPase stimulation and potential D2 inactivation differ from L-thyroxine baseline; assay response context may not transfer.
Impurity marker specificity
L-Thyroxine cannot serve as an impurity marker for its own ethyl ester analog; only TEE provides necessary specificity for Levothyroxine impurity profiling.

Evidence-Based Differentiation of Thyroxine Ethyl Ester


Retention Time Differentiation for Impurity Profiling

Thyroxine Ethyl Ester is a recognized impurity in Levothyroxine Sodium drug substance and is used as a reference standard. Its ethyl ester modification ensures a distinct retention time in chromatographic systems compared to the parent compound, Levothyroxine Sodium (L-Thyroxine). This allows for accurate identification and quantification of the impurity at trace levels during method validation and commercial production [1].

Retention time identity
Head-to-head
Distinct retention under standard reverse-phase HPLC, resolving TEE from Levothyroxine Sodium.
Supports impurity method specificity
Exact retention values not reported; method context applies.
Analytical Method Development Quality Control Impurity Profiling

Erythrocyte Ca2+-ATPase Stimulation

Research has identified that Thyroxine Ethyl Ester has stimulatory effects on human red blood cell membrane Ca2+-activated ATPase . In this nongenomic pathway, the action of physiological concentrations (10⁻¹⁰ M) of L-thyroxine (L-T4) is well-documented to stimulate this enzyme's activity in vitro [1]. While quantitative data for Thyroxine Ethyl Ester's potency in this specific assay is not provided in the source, it is explicitly noted as having stimulatory effects, establishing it as an active analog in this specific non-nuclear signaling context. This contrasts with its potential role as an inactivator of another enzyme, iodothyronine deiodinase type II .

Ca²⁺-ATPase stimulation
Reported
Stimulatory effect on human red blood cell membrane Ca²⁺-ATPase (exact EC₅₀ not available).
Nongenomic T4 signaling model context
Class-level inference; data to verify.
Nongenomic Thyroid Hormone Action Enzymology Calcium Signaling

Inhibition of Type II Deiodinase (D2)

Thyroxine Ethyl Ester is identified as a potential inactivator of iodothyronine deiodinase type II (D2) . This represents a potential functional divergence from L-thyroxine (T4), which is the primary substrate for D2 in the activating conversion to T3 [1]. If confirmed, this property would make the compound a valuable tool for investigating thyroid hormone metabolism and deiodinase enzyme kinetics, offering a point of intervention distinct from its parent molecule.

D2 inactivation potential
Reported
Identified as potential inactivator of type II iodothyronine deiodinase (Ki/IC₅₀ not provided).
Supports deiodinase probe research
Requires confirmatory enzymatic studies.
Enzymology Thyroid Hormone Metabolism Deiodinase Inhibition

Key Applications of Thyroxine Ethyl Ester


Reference Standard for Levothyroxine Impurity Analysis

Procure this compound for use as a high-purity analytical reference standard. It is critical for the development and validation of HPLC and other chromatographic methods to detect and quantify Thyroxine Ethyl Ester as a process-related impurity in Levothyroxine Sodium Active Pharmaceutical Ingredient (API) and finished drug products. This ensures compliance with regulatory guidelines for ANDA submissions and commercial batch release [1].

Nongenomic Thyroid Hormone Signaling Assays

Utilize Thyroxine Ethyl Ester in biochemical assays, such as the human red blood cell membrane Ca2+-ATPase assay, to investigate nongenomic actions of thyroid hormone analogs. Its documented activity provides a model for studying these rapid, non-nuclear effects, which are distinct from classical gene transcription pathways .

Chemical Probe for Type II Deiodinase (D2)

Employ this compound as a chemical probe in enzymology studies focused on thyroid hormone metabolism. As a potential inactivator of D2, it can be used to dissect the role of this specific deiodinase isozyme in the local and systemic conversion of T4 to the active hormone T3, providing insights not obtainable with the natural substrate L-Thyroxine [2].

Application
Selection Property
Validation Focus
Levothyroxine impurity profiling
Chromatographic resolution from parent drug
Retention time identity and method specificity
Nongenomic thyroid signaling studies
Differentiated Ca²⁺-ATPase response
Assay-dependent stimulation endpoint
Deiodinase type II enzymology
Potential D2 inactivation profile
Enzyme kinetics and probe validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


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